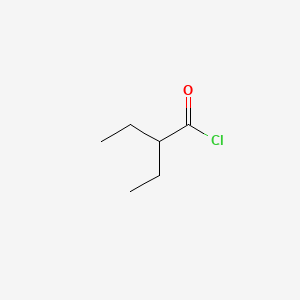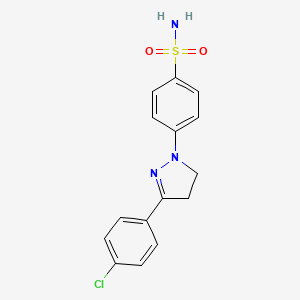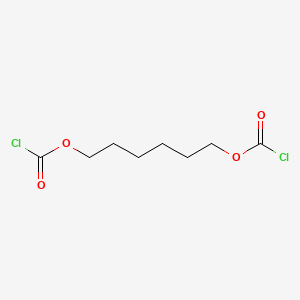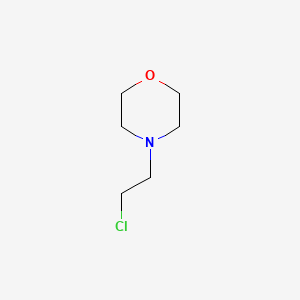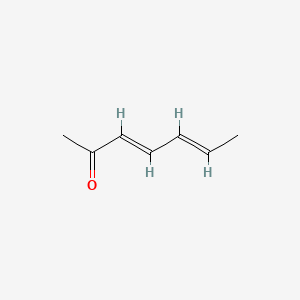
2,4-Heptadien-6-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,4-Heptadien-6-one can be achieved through an Aldol Condensation reaction . The reaction involves acetone and crotonaldehyde, with sodium hydroxide in water at 30 - 40°C for 6 hours . The yield of the pure organic compound was found to be 91.3% .Molecular Structure Analysis
The molecular structure of 2,4-Heptadien-6-one consists of 7 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The molecular weight of the compound is 110.1537 .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Neuroscience and Pharmacology .
Summary of the Application
A series of 1,7-diphenyl-1,4-heptadien-3-ones, which are derivatives of 2,4-Heptadien-6-one, were synthesized and evaluated for their anti-neuroinflammatory effects in LPS-stimulated BV2 microglia .
Methods of Application or Experimental Procedures
The target compounds bearing methoxy groups were synthesized and their effects were evaluated in LPS-stimulated BV2 microglia . The active compounds CU-19 and CU-21 were found to reduce the level of NO, TNF- α, IL-6 and PGE-2, and downregulated the expression of COX-2 and iNOS in LPS-stimulated BV2 cells .
Results or Outcomes
The pharmacological results showed that the target compounds bearing methoxy groups greatly inhibited LPS-induced NO release . The active compounds CU-19 and CU-21 reduced the level of NO, TNF- α, IL-6 and PGE-2, downregulated the expression of COX-2 and iNOS in LPS-stimulated BV2 cells . A study of the mechanism of action revealed that CU-19 and CU-21 inhibited the nuclear translocation of NF- κ B and phosphorylation of MAPKs (ERK, JNK, and p38) .
Safety And Hazards
Safety data sheets suggest that 2,4-Heptadien-6-one should be handled with personal protective equipment and adequate ventilation . Contact with skin, eyes, or clothing should be avoided, and precautionary measures against static discharges should be taken . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Eigenschaften
IUPAC Name |
(3E,5E)-hepta-3,5-dien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h3-6H,1-2H3/b4-3+,6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGLACWOVFCDQS-VNKDHWASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Heptadien-6-one | |
CAS RN |
3916-64-1 | |
| Record name | 3,5-Heptadien-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003916641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Heptadien-6-one (stabilized with HQ) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



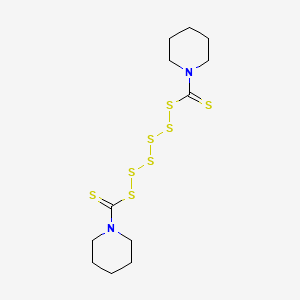
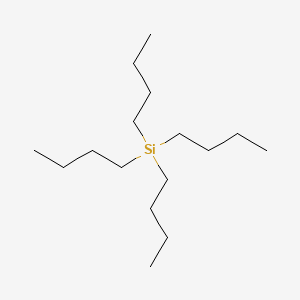
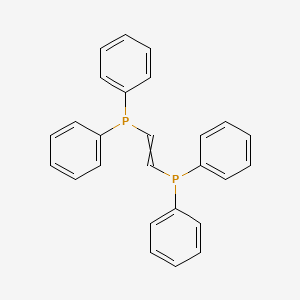
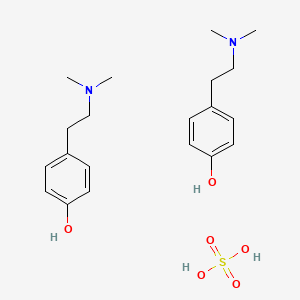



![Diethyl N-[4-(methylamino)benzoyl]-L-glutamate](/img/structure/B1582480.png)

